molecular formula C15H26O4 B12106265 Butanedioic acid, 2-(2-methylpropyl)-3-(2-propenyl)-,4-(1,1-dimethylethyl) ester, (2R,3S)-

Butanedioic acid, 2-(2-methylpropyl)-3-(2-propenyl)-,4-(1,1-dimethylethyl) ester, (2R,3S)-

Cat. No.: B12106265
M. Wt: 270.36 g/mol
InChI Key: XPLYHCXPMSYODR-UHFFFAOYSA-N
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Description

Butanedioic acid, 2-(2-methylpropyl)-3-(2-propenyl)-,4-(1,1-dimethylethyl) ester, (2R,3S)-: is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanedioic acid, 2-(2-methylpropyl)-3-(2-propenyl)-,4-(1,1-dimethylethyl) ester, (2R,3S)- typically involves multi-step organic reactions. The process begins with the preparation of the butanedioic acid derivative, followed by the introduction of the 2-methylpropyl and 2-propenyl groups. The final step involves the esterification with 4-(1,1-dimethylethyl) alcohol under specific reaction conditions, such as the presence of a catalyst and controlled temperature and pressure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid, 2-(2-methylpropyl)-3-(2-propenyl)-,4-(1,1-dimethylethyl) ester, (2R,3S)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology

In biological research, the compound may be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo specific reactions makes it a valuable tool for investigating biochemical processes.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating various diseases and conditions.

Industry

In the industrial sector, the compound can be used in the production of specialty chemicals, polymers, and other materials. Its versatility makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which Butanedioic acid, 2-(2-methylpropyl)-3-(2-propenyl)-,4-(1,1-dimethylethyl) ester, (2R,3S)- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in enzyme activity, gene expression, and cellular signaling. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other butanedioic acid derivatives with different substituents. Examples include:

  • Butanedioic acid, 2-(2-methylpropyl)-3-(2-propenyl)-,4-(1,1-dimethylethyl) ester, (2R,3R)-
  • Butanedioic acid, 2-(2-methylpropyl)-3-(2-propenyl)-,4-(1,1-dimethylethyl) ester, (2S,3S)-

Uniqueness

The uniqueness of Butanedioic acid, 2-(2-methylpropyl)-3-(2-propenyl)-,4-(1,1-dimethylethyl) ester, (2R,3S)- lies in its specific stereochemistry and functional groups. This configuration imparts distinct chemical and biological properties, making it suitable for specialized applications.

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonyl]-2-(2-methylpropyl)hex-5-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O4/c1-7-8-11(14(18)19-15(4,5)6)12(13(16)17)9-10(2)3/h7,10-12H,1,8-9H2,2-6H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPLYHCXPMSYODR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(CC=C)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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